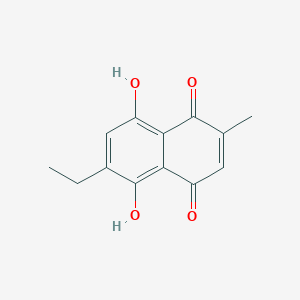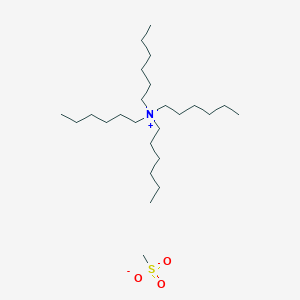
4-Sulfanylbutane-1,2,3-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is characterized by the presence of three hydroxyl groups and one sulfanyl group attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-sulfanylbutane-1,2,3-triol can be achieved through several methods. One common approach involves the stereoselective synthesis of 1,2,3-triol derivatives from α,β-unsaturated acylsilanes . This method includes the oxidation of an olefin moiety with osmium tetroxide, followed by protection of the hydroxyl groups and nucleophilic reactions to the silyl carbonyl group. The deprotection and protodesilylation steps yield the desired triol derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of appropriate catalysts, solvents, and reaction conditions, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
4-Sulfanylbutane-1,2,3-triol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of hydroxyl and sulfanyl groups makes it a versatile compound for different chemical transformations.
Common Reagents and Conditions
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst can be employed to reduce carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic reagents can be used to substitute the hydroxyl groups with other functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield dihydroxyacylsilanes, while reduction reactions can produce various alcohol derivatives.
Scientific Research Applications
4-Sulfanylbutane-1,2,3-triol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s hydroxyl and sulfanyl groups make it useful in studying biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-sulfanylbutane-1,2,3-triol involves its interaction with molecular targets through its hydroxyl and sulfanyl groups. These functional groups can participate in hydrogen bonding, nucleophilic attacks, and redox reactions, influencing various biochemical pathways and molecular interactions .
Comparison with Similar Compounds
Similar Compounds
Butane-1,2,3-triol: Similar structure but lacks the sulfanyl group.
1,2,4-Butanetriol: Different hydroxyl group arrangement.
Properties
CAS No. |
98026-22-3 |
|---|---|
Molecular Formula |
C4H10O3S |
Molecular Weight |
138.19 g/mol |
IUPAC Name |
4-sulfanylbutane-1,2,3-triol |
InChI |
InChI=1S/C4H10O3S/c5-1-3(6)4(7)2-8/h3-8H,1-2H2 |
InChI Key |
COTLQGQWDIMCKQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(CS)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



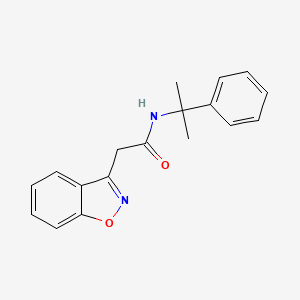


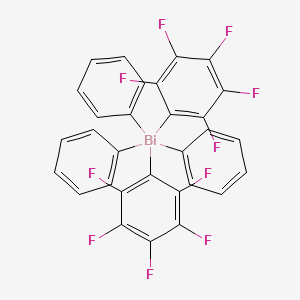

![[[(E)-3-methoxy-3-oxoprop-1-enyl]amino]-trimethylazanium;bromide](/img/structure/B14329071.png)
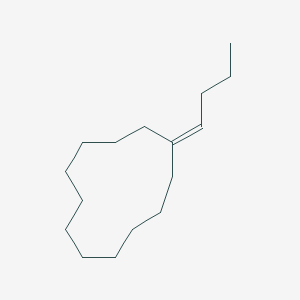


![N-(4-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}phenyl)acetamide](/img/structure/B14329103.png)

